molecular formula C16H10BrN3O2 B1676677 6-Bromoindirubin-3'-oxime CAS No. 667463-62-9

6-Bromoindirubin-3'-oxime

Cat. No. B1676677
M. Wt: 356.17 g/mol
InChI Key: DDLZLOKCJHBUHD-WAVHTBQISA-N
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Description

6-Bromoindirubin-3’-oxime (BIO) is a potent, reversible, and ATP-competitive GSK-3α/β inhibitor . It is the first pharmacological agent shown to maintain self-renewal in human and mouse embryonic stem cells . It has been used in various applications such as MTT cell proliferation assay, as a medium supplement in embryonic stem cells (ESCs), and for the inhibition of glycogen synthase kinase 3 β (GSK-3β) in human dermal papilla cells .


Molecular Structure Analysis

The empirical formula of 6-Bromoindirubin-3’-oxime is C16H10BrN3O2 . The molecular weight is 356.17 . The SMILES string representation is O\N=C1\C(Nc2ccccc12)=C3\C(=O)Nc4cc(Br)ccc34 .


Chemical Reactions Analysis

6-Bromoindirubin-3’-oxime is known to inhibit JAK/STAT3 signaling and induce apoptosis of human melanoma cells . It also suppresses the mTOR pathway, promotes autophagy, and exerts anti-aging effects in rodent liver .


Physical And Chemical Properties Analysis

6-Bromoindirubin-3’-oxime is a dark red powder . It is soluble in DMSO . The storage temperature is 2-8°C .

Scientific Research Applications

Anti-Aging Effects on Myocardium

6-Bromoindirubin-3'-oxime (6BIO) shows promising effects in preventing aging of the myocardium. It retards aging in cardiomyocytes by increasing p53 contents, reducing levels of p16 and β-gal, and attenuating cardiac fibrosis. This indicates the potential of 6BIO in cardiac anti-aging therapy (Guo et al., 2020).

Anticancer Properties in Breast Cancer Cells

6BIO is observed to have anticancer and antimetastatic properties, particularly effective against certain breast cancer cell lines. It induces apoptosis through caspase-dependent pathways, making it a potential candidate for targeted cancer therapeutics (Nicolaou et al., 2012).

Role in Pancreatic Mesenchymal Stem Cells

6BIO plays a significant role in the proliferation and maintenance of the undifferentiated state of immortalized pancreatic mesenchymal stem cells (iPMSCs). However, its role in β cell differentiation is not yet clear (Cao et al., 2012).

Impact on Dental Pulp Stem Cells

The compound significantly influences the odonto/osteogenic differentiation of human dental pulp stem cells (hDPSCs). 6BIO promotes alkaline phosphatase activity and mineralization, suggesting its usefulness in dental and bone repair applications (Kornsuthisopon et al., 2022).

Maintenance of Pluripotency in Porcine Embryonic Germ Cells

In combination with other factors, 6BIO effectively maintains the pluripotency of porcine embryonic germ cells. It promotes the formation of undifferentiated germ cell colonies, highlighting its role in reproductive biology (Wen et al., 2010).

Cytoprotective Effects in Human Fibroblasts

6BIO demonstrates significant protective effects against oxidative stress and biomolecular damage in human fibroblasts. It activates antioxidant responses and proteostatic networks, suggesting its potential in combating age-related cellular damage (Sklirou et al., 2017).

Inflammation Suppression in Mastitis

6BIO effectively suppresses inflammation in mouse models of mastitis, downregulating pro-inflammatory factors and inhibiting key inflammatory signaling pathways. This indicates its potential as a treatment agent for inflammatory diseases (Liu et al., 2019).

Fracture Healing Enhancement

6BIO, coupled with a micellar delivery system, has shown potential in accelerating fracture healing in mice. This suggests its applicability in orthopedic medicine and bone health (Low et al., 2017).

Anti-Obesity Effects

6BIO displays inhibitory effects on lipid accumulation during the differentiation of adipocytes, indicating its potential use in anti-obesity therapies (Nobushi et al., 2020).

Potential in Alzheimer's and Diabetes Treatment

Studies show that 6BIO could be a potent drug candidate for Alzheimer's disease and type 2 diabetes due to its inhibitory effects on GSK-3, a key therapeutic target in these diseases (Nisha et al., 2016).

Safety And Hazards

6-Bromoindirubin-3’-oxime is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

6-Bromoindirubin-3’-oxime has been encapsulated into poly (d,l-lactide-co-glycolide) (PLGA)-based nanoparticles using sustainable solvents to overcome its poor bioavailability and biocompatibility . This technology yields favorable drug delivery systems for efficient interference with inflammatory processes, with improved pharmacotherapeutic potential .

properties

IUPAC Name

6-bromo-3-(3-nitroso-1H-indol-2-yl)-1H-indol-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrN3O2/c17-8-5-6-9-12(7-8)19-16(21)13(9)15-14(20-22)10-3-1-2-4-11(10)18-15/h1-7,18-19,21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAQUSDSPQYQNBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=C(NC4=C3C=CC(=C4)Br)O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60648023
Record name 6-Bromo-3-[3-(hydroxyamino)-2H-indol-2-ylidene]-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromoindirubin-3'-oxime

CAS RN

667463-62-9
Record name 6-Bromoindirubin-3'-oxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0667463629
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-bromoindirubin-3'-oxime
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03444
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 6-Bromo-3-[3-(hydroxyamino)-2H-indol-2-ylidene]-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2'Z,3'E)-6-Bromoindirubin-3'-oxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,560
Citations
Y Wu, F Liu, Y Liu, X Liu, Z Ai, Z Guo, Y Zhang - Scientific reports, 2015 - nature.com
… of GSK3 inhibitors on miRNA expression, we analysed the miRNA expression profile of J1 mESCs in the absence or presence of CHIR99021 (CHIR) or 6-bromoindirubin-3′-oxime (…
Number of citations: 37 www.nature.com
CM Nisha, A Kumar, A Vimal, BM Bai, D Pal… - Journal of Molecular …, 2016 - Elsevier
… Our analysis, thus, took us to the conclusion that comparison among the ligands tested, 6-bromoindirubin-3-oxime (6-BIO) comes out to be the potent inhibitor of GSK-3. We have come …
Number of citations: 97 www.sciencedirect.com
L Liu, S Nam, Y Tian, F Yang, J Wu, Y Wang, A Scuto… - Cancer research, 2011 - AACR
… In this study, we investigated the role of JAK/STAT3 signaling in 6-bromoindirubin-3′-oxime (6BIO)-mediated growth inhibition of human melanoma cells and assessed 6BIO as a …
Number of citations: 118 aacrjournals.org
C Liu, X Tang, W Zhang, G Li, Y Chen, A Guo, C Hu - Inflammation, 2019 - Springer
… We investigated the efficacy of the traditional herbal extract 6-bromoindirubin-3′-oxime (BIO) against lipopolysaccharide (LPS)-induced mastitis in mice and inflammatory signaling in …
Number of citations: 51 link.springer.com
EE Kohler, J Baruah, N Urao, M Ushio-Fukai… - Stem Cells, 2014 - academic.oup.com
… Here, we show that a low-dose of 6-bromoindirubin-3′-oxime (BIO), a competitive inhibitor of glycogen synthase kinase-3β, induced the stabilization of β-catenin and its subsequent …
Number of citations: 22 academic.oup.com
J Ribas, K Bettayeb, Y Ferandin, M Knockaert… - Oncogene, 2006 - nature.com
… Indirubin-3′-oxime (IO), 5-bromoindirubin-3′-oxime (5BIO) and 6-bromoindirubin-3′-oxime (6BIO), but not 7-bromoindirubin-3′-oxime (7BIO), induce cytochrome c release and …
Number of citations: 129 www.nature.com
D Guo, Y Shen, W Li, Q Li, Y Zhao, C Pan… - Frontiers in …, 2019 - frontiersin.org
… 6-Bromoindirubin-3′-oxime (6BIO), a potent inhibitor of glycogen synthase kinase-3 (GSK-3), has been implicated in various age-related diseases and processes, such as …
Number of citations: 13 www.frontiersin.org
A Czapka, S König, C Pergola, C Grune… - Biochemical …, 2020 - Elsevier
… its 3′-oxime derivatives exhibit anti-cancer and anti-inflammatory properties and they inhibit glycogen synthase kinase (GSK)-3 in cell-free assays where 6-bromoindirubin-3′-oxime (…
Number of citations: 12 www.sciencedirect.com
S Shen, Y Zhang, S Zhang, B Wang… - ACS biomaterials …, 2020 - ACS Publications
… 6-Bromoindirubin-3′-oxime (BIO) is an inhibitor of glycogen synthase kinase-3 (GSK-3) that can activate the Wnt signaling pathway by enhancing β-catenin activity. In this study, the …
Number of citations: 19 pubs.acs.org
AS Yu, L Zhao - Tumor Biology, 2016 - Springer
… We wished to ascertain if the GSK-3β inhibitor (2Z,3E)-6-bromoindirubin-3′-oxime, known as “BIO,” can suppress OC development. The OC cell lines A2780 and OVCAR3 were …
Number of citations: 20 link.springer.com

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